molecular formula C9H17N3O2 B7819103 7-Azidoheptanoic Acid Ethyl Ester

7-Azidoheptanoic Acid Ethyl Ester

Cat. No.: B7819103
M. Wt: 199.25 g/mol
InChI Key: XPDQJNUBGCFVAM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Azidoheptanoic Acid Ethyl Ester can be synthesized through various methods. One common approach involves the reaction of heptanoic acid with sodium azide in the presence of a suitable solvent and catalyst. The reaction typically proceeds under mild conditions, with the azido group being introduced via nucleophilic substitution .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 7-Azidoheptanoic Acid Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-Azidoheptanoic Acid Ethyl Ester involves its reactivity due to the presence of the azido group. This group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is exploited in various applications, including bioconjugation and material science . The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions .

Comparison with Similar Compounds

Uniqueness: 7-Azidoheptanoic Acid Ethyl Ester is unique due to its specific combination of the azido group and the heptanoic acid ethyl ester backbone. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis, bioconjugation, and material science .

Properties

IUPAC Name

ethyl 7-azidoheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c1-2-14-9(13)7-5-3-4-6-8-11-12-10/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDQJNUBGCFVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium azide (1.7 g, 0.026 mol) was added to ethyl 7-bromoheptanoate 1 (4.1 g, 0.017 mol) in DMF (40 mL) at 23° C. The reaction was stirred for 16 h, diluted with pentane and washed with water. The organic portion was washed with brine, dried (MgSO4), filtered and concentrated in vacuo to give 3.22 g (95%) of the azide 2 as a clear, colorless liquid.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
95%

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